7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple rings, including a pyrrolo, triazolo, and pyrimidine ring, making it a versatile scaffold for drug discovery and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
Biology
Biologically, this compound has shown promise in various assays, indicating potential as a lead compound for drug discovery. Its unique structure allows for interactions with multiple biological targets, making it a candidate for further exploration in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound might inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with pyrrolo, triazolo, and pyrimidine rings, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness
What sets 7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N5 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
10-cyclohexyl-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H23N5/c1-14-15(2)26(17-11-7-4-8-12-17)20-18(14)21-23-19(24-25(21)13-22-20)16-9-5-3-6-10-16/h3,5-6,9-10,13,17H,4,7-8,11-12H2,1-2H3 |
InChI Key |
XFUPCKMENWEEST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5CCCCC5)C |
Origin of Product |
United States |
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